molecular formula C12H14N2O B8597489 4-(dimethylamino)-2-methylquinolin-8-ol

4-(dimethylamino)-2-methylquinolin-8-ol

Cat. No.: B8597489
M. Wt: 202.25 g/mol
InChI Key: RUYLNLZKAUTGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-2-methylquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 2nd position, and a dimethylamino group at the 4th position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-2-methylquinolin-8-ol typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process. Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound such as crotonaldehyde .

Industrial Production Methods: Industrial production of this compound often involves the substitution of chlorine in 2-chloro-8-hydroxyquinoline with methylamino and dimethylamino groups. This substitution can be facilitated by microwave irradiation, which enhances the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(dimethylamino)-2-methylquinolin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its ability to form intramolecular hydrogen bonds, which can influence its reactivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of methylamine or dimethylamine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated quinoline compounds .

Scientific Research Applications

4-(dimethylamino)-2-methylquinolin-8-ol has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to chelate metal ions makes it a valuable tool in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it useful in various industrial processes .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-methylquinolin-8-ol involves its ability to chelate metal ions. This chelation process can disrupt various biological pathways, leading to antimicrobial and anticancer effects. The compound’s molecular targets include enzymes and proteins that are essential for cell survival and proliferation .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline
  • 2-Methylquinoline
  • 4-Dimethylaminoquinoline

Comparison: Compared to similar compounds, 4-(dimethylamino)-2-methylquinolin-8-ol is unique due to the presence of all three functional groups (hydroxyl, methyl, and dimethylamino) on the quinoline ring.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(dimethylamino)-2-methylquinolin-8-ol

InChI

InChI=1S/C12H14N2O/c1-8-7-10(14(2)3)9-5-4-6-11(15)12(9)13-8/h4-7,15H,1-3H3

InChI Key

RUYLNLZKAUTGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-8-(2,6-dichloro-3-nitrobenzyloxy)-2-methylquinoline (200 mg) and N,N-dimethylformamide (3 ml) was heated under reflux for 18 hours. The reaction mixture was partitioned into ethyl acetate and saturated aqueous solution of sodium bicarbonate. The organic layer was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by preparative thin-layer chromatography (dichloromethane-methanol) to give 8-hydroxy-2-methyl-4-dimethylaminoquinoline (26 mg) as a brownish powder.
Name
4-chloro-8-(2,6-dichloro-3-nitrobenzyloxy)-2-methylquinoline
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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